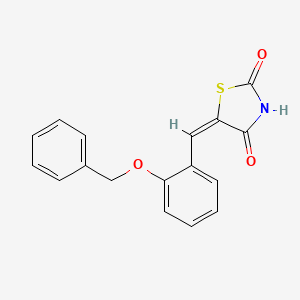![molecular formula C20H13N3O4S B11669871 (5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B11669871.png)
(5Z)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenyl isothiocyanate and a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
(5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used for medical purposes.
Uniqueness
(5Z)-5-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is unique due to its complex structure and the presence of multiple functional groups, which confer diverse reactivity and potential applications. Unlike simpler compounds, its multifunctional nature allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C20H13N3O4S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H13N3O4S/c24-19-17(21-20(28)22(19)14-4-2-1-3-5-14)12-16-10-11-18(27-16)13-6-8-15(9-7-13)23(25)26/h1-12H,(H,21,28)/b17-12- |
InChI Key |
XHKXLASSDKZLTB-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/NC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11669789.png)
![N'-[(E)-(4-ethylphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11669796.png)
![2-(4-Chlorophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B11669802.png)

![4-[(E)-({[3-(2-naphthyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11669816.png)
![6-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11669819.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11669823.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669833.png)
![(2Z)-2-[1-(benzylamino)ethylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11669835.png)

![ethyl 4-{5-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]furan-2-yl}benzoate](/img/structure/B11669857.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B11669872.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11669874.png)
![3-[(2E)-1-methyl-2-(2-nitrobenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11669876.png)
